molecular formula C12H11NO3S B14306022 (2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate CAS No. 118590-09-3

(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate

Cat. No.: B14306022
CAS No.: 118590-09-3
M. Wt: 249.29 g/mol
InChI Key: UZZISSKLJABBDF-UHFFFAOYSA-N
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Description

(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate is a complex organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a sulfanylidene group and a methylprop-2-enoate moiety, making it a unique and versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate typically involves the cyclization of 2-aminophenols with β-diketones. This reaction is catalyzed by a combination of Brønsted acid and CuI, which facilitates the formation of the benzoxazole ring . The reaction conditions are mild and can tolerate various substituents such as methyl, chloro, bromo, nitro, and methoxy groups on the 2-aminophenol .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of samarium triflate as a reusable acid catalyst in aqueous medium has been reported to be an efficient method for synthesizing benzoxazoles .

Chemical Reactions Analysis

Types of Reactions

(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring and the methylprop-2-enoate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzoxazole derivatives.

Scientific Research Applications

(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The benzoxazole ring can interact with aromatic residues in proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A simpler analog without the sulfanylidene and methylprop-2-enoate groups.

    Benzothiazole: Contains a sulfur atom in place of the oxygen in the oxazole ring.

    Benzimidazole: Features a nitrogen atom in place of the oxygen in the oxazole ring.

Uniqueness

(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity. Its combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

118590-09-3

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

(2-sulfanylidene-1,3-benzoxazol-3-yl)methyl 2-methylprop-2-enoate

InChI

InChI=1S/C12H11NO3S/c1-8(2)11(14)15-7-13-9-5-3-4-6-10(9)16-12(13)17/h3-6H,1,7H2,2H3

InChI Key

UZZISSKLJABBDF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCN1C2=CC=CC=C2OC1=S

Origin of Product

United States

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